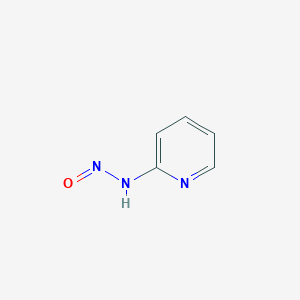

N-pyridin-2-ylnitrous amide

Description

Definition and Classification within the N-Nitrosamide Chemical Class

N-pyridin-2-ylnitrous amide is an organic compound defined by the presence of a nitroso group (-N=O) attached to the nitrogen atom of a pyridin-2-yl-substituted amide. It belongs to the N-nitroso class of compounds, which is broadly divided into two main categories: N-nitrosamines and N-nitrosamides. usp.org The key distinguishing feature lies in the chemical environment of the nitrosated nitrogen atom.

N-nitrosamides are characterized by a general structure of R¹C(=X)N(–R²)–N=O, where a nitroso group is bonded to the nitrogen of an amide or a similar functional group. wikipedia.org In these compounds, the nitrogen atom bearing the nitroso moiety is directly attached to a carbonyl (C=O) or a similar acyl group. usp.org This structural feature makes N-nitrosamides chemically distinct from N-nitrosamines, where the nitrosated nitrogen is bonded to alkyl or aryl groups, but not an acyl group. usp.org

The class of N-nitrosamides includes several subclasses based on the nature of the acyl group, such as N-nitrosoureas, N-nitrosocarbamates, and N-nitrosoguanidines. wikipedia.org this compound is specifically a pyridine-substituted N-nitrosamide. The presence of the pyridine (B92270) ring, a heterocyclic aromatic structure, further distinguishes it from simpler alkyl or aryl nitrosamides.

Chemically, N-nitrosamides are known to be relatively unstable compounds. usp.org Unlike N-nitrosamines, which often require metabolic activation (for example, through enzymatic α-hydroxylation by Cytochrome P450) to become reactive, N-nitrosamides can act as direct alkylating agents without needing metabolic conversion. usp.orgnih.gov

| Property | N-Nitrosamines | N-Nitrosamides |

| General Structure | R₂N−N=O (R is typically an alkyl or aryl group) | R¹C(=O)N(–R²)–N=O |

| Activation | Typically require metabolic activation (e.g., enzymatic action) to become reactive. usp.orgnih.gov | Generally do not require metabolic activation; can act as direct electrophiles. usp.org |

| Stability | Generally more stable than N-nitrosamides. usp.org | Generally unstable. usp.orgwikipedia.org |

| Example | N-Nitrosodimethylamine (NDMA) | N-Methyl-N-nitrosourea (MNU) |

Historical Context and Evolution of Research in Pyridyl-N-Nitrosamide Chemistry

The study of N-nitroso compounds gained significant momentum following the discovery of the potent carcinogenicity of N-nitrosodimethylamine (NDMA) by John Barnes and Peter Magee in 1956. wikipedia.orgacs.org This finding spurred decades of intensive investigation into the chemistry and biological activities of the entire N-nitrosamine and N-nitrosamide class, with subsequent studies confirming that a high percentage of these compounds were carcinogenic in laboratory animals. wikipedia.orgfda.gov

Research focusing specifically on pyridine-containing N-nitroso compounds, a category that includes this compound, largely grew out of this broader context. A significant area of this research has been in tobacco science. In the 1970s, researchers identified several tobacco-specific nitrosamines (TSNAs), such as N′-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which are derived from nicotine (B1678760) and other tobacco alkaloids. nih.goviarc.fr These compounds are formed during the curing and processing of tobacco and are potent carcinogens. nih.gov The extensive research into TSNAs laid the groundwork for understanding the formation, occurrence, and biological activity of N-nitroso compounds featuring a pyridine ring. nih.goviarc.fr

The evolution of analytical techniques has been crucial for the field. The development of highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the detection and quantification of trace levels of nitrosamine (B1359907) and nitrosamide impurities, which is critical for regulatory purposes. researchgate.net Early photochemical studies, particularly those by Chow and co-workers from the 1960s through the 1980s, explored the reactivity of N-nitrosamines under various conditions, contributing to the fundamental understanding of their chemical transformations. acs.org

Contemporary Significance and Research Landscape of Pyridine-Substituted Nitrosamides

In recent years, pyridine-substituted nitrosamides and related N-nitroso compounds have garnered renewed attention, primarily due to their emergence as impurities in pharmaceutical products. nih.govacs.org The detection of nitrosamines in common medications has led to product recalls and prompted regulatory bodies worldwide to establish stringent guidelines for the control of these impurities. wikipedia.orgeuropa.eu This has fueled research into the formation pathways of N-nitroso compounds from precursor amines (including those with pyridine structures) and nitrosating agents. afirm-group.com

The contemporary research landscape is diverse and encompasses several key areas:

Synthesis and Reactivity: Chemists are developing novel synthetic methods for preparing a wide range of N-nitrosamide derivatives. researchgate.net These compounds serve as versatile intermediates in organic synthesis for creating more complex molecules, such as amides, esters, and heterocyclic scaffolds like indazoles. researchgate.net The synthesis of N-(pyridin-2-yl)imidates and other pyridine-containing structures is an active area of investigation. mdpi.com

Structure-Activity Relationship (SAR) Studies: A critical focus of current research is understanding how the specific structure of a pyridine-substituted nitrosamide influences its biological activity. It has been shown that the position of substitution on the pyridine ring is crucial. For example, with N-methyl nitroso pyridines, the isomer with substitution at the 2-position was predicted to be mutagenic and carcinogenic, while isomers substituted at the 3- or 4-positions were not, a difference attributed to differential metabolic activation and inactivation pathways. fda.gov

Development of Novel Compounds: Researchers are exploring the synthesis of novel pyridine-substituted compounds for various applications. This includes the creation of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents and ruthenium-based pyridine-substituted complexes for use as molecular electrocatalysts. nih.govresearchgate.net

This ongoing research highlights the dual nature of pyridine-substituted nitrosamides: they are both a significant concern as potential process impurities and a source of reactive intermediates for constructing valuable and complex chemical structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-8-7-5-3-1-2-4-6-5/h1-4H,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQMUQUHCSHQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326552 | |

| Record name | PYRIDINE, 2-(HYDROXYAZO)-, (E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18883-95-9 | |

| Record name | PYRIDINE, 2-(HYDROXYAZO)-, (E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Pathways of N Pyridin 2 Ylnitrous Amide Formation and Transformation

Mechanistic Elucidation of N-Nitrosamide Formation

The synthesis of N-nitrosamides, including N-pyridin-2-ylnitrous amide, proceeds through the nitrosation of a corresponding amine precursor. This reaction involves an electrophilic nitrosating agent and the nucleophilic amine.

The formation of N-nitrosamides originates from the reaction of a secondary amine with a nitrosating agent. The central mechanism is the nucleophilic attack of the unprotonated amine's lone pair of electrons on an electrophilic nitrosating species. ccsnorway.com

The process can be summarized in the following steps:

Formation of the Electrophile : Under acidic conditions, nitrous acid (HNO₂) is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). chemistrysteps.compatsnap.com This ion is the primary nitrosating agent in many scenarios.

Nucleophilic Attack : The nitrogen atom of the precursor amine, 2-aminopyridine (B139424), acts as a nucleophile, attacking the nitrosonium ion. chemistrysteps.comwikipedia.org This step forms a new nitrogen-nitrogen bond.

Deprotonation : A base (such as a water molecule) removes a proton from the nitrogen atom that initiated the attack, resulting in the formation of the stable N-nitrosamine product. chemistrysteps.com In the case of this compound, the precursor is technically a primary amine, which initially forms an unstable primary nitrosamine (B1359907) that can rearrange or exist in equilibrium.

Primary aromatic amines typically react with nitrous acid to form more stable diazonium salts. chemistrysteps.comveeprho.com However, the formation of a nitrosamide from a pyridine-derived amine involves the nitrosation of the exocyclic amino group.

Electronic and steric properties of the amine precursor significantly affect the rate and outcome of nitrosation reactions.

Electronic Effects : The pyridine (B92270) ring's electronic nature plays a critical role. Nitrogen is more electronegative than carbon, causing it to withdraw electron density from the ring carbons both inductively and through resonance. stackexchange.com This deactivation of the pyridine ring makes electrophilic substitution on the ring itself much slower than for benzene. stackexchange.com However, for the nitrosation of the exocyclic amino group (as in 2-aminopyridine), the key factor is the nucleophilicity of that nitrogen atom. The electron-withdrawing nature of the pyridine ring reduces the electron density on the amino nitrogen, making it less nucleophilic and thus slowing the rate of nitrosation compared to a more basic alkylamine. ccsnorway.com

Steric Factors : Steric hindrance around the nitrogen atom can impede the approach of the nitrosating agent. For this compound, the position of the amino group at the 2-position (ortho to the ring nitrogen) may introduce some steric hindrance, potentially affecting the reaction rate compared to an amine in a less crowded environment. The size of substituents on the amine and the nature of the nitrosating agent can influence the degree of steric hindrance. rsc.orgmdpi.com

Table 1: Factors Influencing Nitrosation of 2-Aminopyridine

| Factor | Influence on this compound Formation | Mechanism |

|---|---|---|

| Electronic (Pyridine Ring) | Decreases reaction rate | The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the exocyclic amino nitrogen. stackexchange.com |

| Steric (2-position) | May decrease reaction rate | The proximity of the amino group to the ring nitrogen can sterically hinder the approach of the electrophilic nitrosating agent. mdpi.com |

| pH / Acidity | Rate is pH-dependent | Acidic conditions are required to generate the nitrosating agent (NO⁺), but very low pH will protonate the amine, rendering it non-nucleophilic. nih.gov |

Various chemical species can act as nitrosating agents, transferring a nitroso group to the amine. The specific agent often depends on the reaction conditions.

Nitrous Acid (HONO) and the Nitrosonium Ion (NO⁺) : In acidic aqueous solutions, nitrous acid (formed from sodium nitrite (B80452) and a strong acid) is the precursor to the potent nitrosonium ion (NO⁺), which is a highly effective nitrosating agent. chemistrysteps.compatsnap.comwikipedia.org

Nitrogen Oxides (NOₓ) : A mixture of nitrogen oxides, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), can also serve as nitrosating agents, particularly in non-aqueous solvents or in the gas phase. N₂O₃ is an effective nitrosating agent in its own right.

Protonated Nitrosamide (NH₃NO⁺) : This species has been identified as potentially playing a role in the release of HONO and may be involved in nitrosation reactions under specific environmental conditions, such as on ice surfaces. nih.gov

The choice of nitrosating agent can influence reaction rates and yields. The formation of nitrosamines is generally favored under acidic conditions which facilitate the generation of these electrophilic species. nih.gov

Degradation and Decomposition Pathways

This compound, like other N-nitroso compounds, can undergo decomposition through several pathways, primarily driven by acid catalysis or photochemical energy.

The stability of N-nitrosamides is highly dependent on pH. In the presence of strong acids, they can undergo decomposition through two concurrent pathways: denitrosation and deamination (hydrolysis). acs.orgrsc.org

Denitrosation : This pathway involves the cleavage of the N-N bond, regenerating the parent amine (2-aminopyridine) and releasing the nitrosyl cation. This reaction is predominant at high acidity (pH < 2) and involves the formation of an N-protonated conjugate acid intermediate. acs.orgnih.gov The attack of a nucleophile on this intermediate facilitates the removal of the NO group. nih.gov

Deamination (Hydrolysis) : This pathway involves the attack of water on an O-protonated conjugate acid intermediate. rsc.org It results in the formation of a diazonium ion, which is typically unstable and decomposes further. This mechanism is considered more significant under physiological conditions, such as in the stomach. acs.org

N-nitrosamides are generally unstable, and their decomposition can be relatively rapid, especially compared to the more stable N-nitrosamines. acs.orgcdnsciencepub.com

Table 2: Acid-Catalyzed Decomposition Pathways

| Pathway | Predominant Condition | Key Intermediate | Primary Products | Reference |

|---|---|---|---|---|

| Denitrosation | High Acidity (pH < 2) | N-protonated conjugate acid | Parent Amine + Nitrosyl Cation | acs.orgnih.gov |

| Deamination (Hydrolysis) | Moderate Acidity (pH > 2) | O-protonated conjugate acid | Diazohydroxide / Diazonium Ion | acs.orgrsc.org |

N-nitrosamines are known to be susceptible to degradation upon exposure to ultraviolet (UV) light, a process known as photolysis. acs.orgmit.edu The primary photochemical event is the cleavage of the relatively weak N-N bond. nih.govresearchgate.net

Upon absorbing UV radiation (typically in the 230-340 nm range), the N-nitrosamine molecule is promoted to an excited state. acs.orgpacewater.com This excitation leads to the homolytic cleavage of the N-N bond, generating an amino radical and a nitric oxide radical (•NO). nih.gov

Key pathways in the photolytic degradation of nitrosamines include:

Homolytic Cleavage : The primary pathway involves the breaking of the N-N bond to form an aminium radical and nitric oxide. nih.gov

Reaction with Oxygen : In the presence of dissolved oxygen, the radicals can react to form other products, including nitramines. mit.edu

The rate and efficiency of photochemical degradation are influenced by factors such as the wavelength of light, pH, and the presence of other substances in the solution. nih.govpacewater.com While much of the detailed research has been conducted on compounds like N-nitrosodimethylamine (NDMA), the fundamental mechanism of N-N bond cleavage upon UV irradiation is applicable to the broader class of N-nitroso compounds, including this compound. acs.orgnih.gov

Investigation of Trans-Nitrosation Reactions and Pathways

This compound, like other N-nitroso compounds, can participate in trans-nitrosation reactions, where the nitroso group is transferred to another amine or nucleophilic species. The investigation of these reactions and their pathways is crucial for understanding the compound's reactivity and its potential biological and chemical implications. While specific kinetic and mechanistic studies on the trans-nitrosation of this compound are not extensively documented, the general principles of trans-nitrosation and studies on analogous compounds provide a framework for understanding its likely behavior.

The trans-nitrosation process is significantly influenced by the reaction conditions, particularly the pH. In acidic media, the nitrogen atom of the nitrous amide can be protonated, which facilitates the cleavage of the N-N bond and the release of a nitrosating agent, such as the nitrosonium ion (NO⁺) or nitrous acid (HNO₂).

Proposed General Mechanism for Acid-Catalyzed Trans-Nitrosation:

Protonation: The this compound is protonated at the nitrogen atom of the pyridine ring or the amide nitrogen.

N-N Bond Cleavage: The protonated intermediate becomes more susceptible to nucleophilic attack or unimolecular cleavage, leading to the release of a nitrosating species.

Nitrosation of Acceptor: The liberated nitrosating agent then reacts with an acceptor molecule, such as a secondary amine, to form a new N-nitroso compound.

Research on the nitrosation of 2-methylaminopyridine, a precursor to a related compound, indicates that the formation of the N-nitroso derivative is the rate-determining step and that these compounds can be readily denitrosated under acidic conditions rsc.org. This suggests that the reverse reaction, denitrosation, which is a key step in trans-nitrosation, is a facile process for this class of compounds.

The in vivo metabolism of the related compound, N-nitroso-N-methyl-2-aminopyridine, has been shown to proceed through pathways that involve the formation of a pyridine-2-diazonium intermediate nih.gov. This intermediate is highly reactive and can lead to various products, which is consistent with a mechanism involving the release of the nitroso group.

Illustrative Data on Trans-Nitrosation with a Model Secondary Amine:

The following table provides hypothetical data based on general knowledge of trans-nitrosation reactions to illustrate the effect of pH on the efficiency of nitroso group transfer from this compound to a model secondary amine, such as morpholine.

| pH | Reaction Time (min) | % Trans-nitrosation (Hypothetical) |

| 3.0 | 30 | 75 |

| 4.0 | 30 | 55 |

| 5.0 | 30 | 30 |

| 6.0 | 30 | 10 |

| 7.0 | 30 | < 5 |

Pathways of Transformation:

The chemical pathways for the transformation of this compound via trans-nitrosation can lead to various products depending on the reaction environment and the nature of the acceptor molecule.

Trans-nitrosation to other amines: This is the most direct pathway, leading to the formation of a new N-nitrosamine and 2-aminopyridine.

Hydrolysis: In aqueous acidic solutions, the compound can undergo hydrolysis to yield 2-aminopyridine and nitrous acid. This can be considered a trans-nitrosation to water.

Reaction with other nucleophiles: Thiols and other nucleophiles can also act as acceptors for the nitroso group, leading to the formation of S-nitrosothiols and other products.

The table below summarizes the potential products from the transformation of this compound under different conditions.

| Reaction Condition | Acceptor Molecule | Major Products |

| Acidic (pH < 5) | Secondary Amine | New N-nitrosamine, 2-Aminopyridine |

| Aqueous Acid | Water | 2-Aminopyridine, Nitrous acid |

| Presence of Thiols | Thiol (R-SH) | S-Nitrosothiol (R-SNO), 2-Aminopyridine |

| Neutral/Basic (pH > 7) | - | Slow or no reaction |

It is important to note that the reactivity and the specific pathways of trans-nitrosation for this compound are likely to be complex and can be influenced by steric and electronic factors of both the donor and acceptor molecules.

Spectroscopic Characterization for Mechanistic Insights in N Pyridin 2 Ylnitrous Amide Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

The structural confirmation of N-pyridin-2-ylnitrous amide relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR experiments. ¹H NMR spectroscopy reveals the number of distinct protons, their chemical environments, and their scalar (J) coupling relationships. For this compound, the aromatic protons of the pyridine (B92270) ring would exhibit characteristic chemical shifts and splitting patterns. 2D experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the pyridine ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively, allowing for unambiguous assignment of the entire carbon skeleton. researchgate.netnih.gov

A significant aspect of amide and nitrous amide chemistry is the potential for conformational isomerism due to the high rotational barrier of the C-N and N-N bonds, which possess partial double-bond character. nih.govmdpi.com This restricted rotation can lead to the existence of distinct cis and trans conformers that are observable on the NMR timescale, resulting in a duplication of signals in the NMR spectra. mdpi.com The ratio of these conformers can be determined by integrating the corresponding signals. Variable temperature (VT) NMR studies can be employed to investigate the dynamics of this conformational exchange. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to probe the spatial proximity of different protons, helping to assign the specific conformation of the major and minor isomers. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Conformers Note: These are hypothetical values based on typical shifts for 2-substituted pyridines and amide-like structures. Actual values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C2 (Pyridine) | - | ~155-160 | H6, H3 |

| C3 (Pyridine) | ~7.2-7.4 | ~115-120 | H4, H5 |

| C4 (Pyridine) | ~7.8-8.0 | ~138-142 | H3, H5, H6 |

| C5 (Pyridine) | ~7.1-7.3 | ~120-125 | H4, H6 |

| C6 (Pyridine) | ~8.3-8.5 | ~148-152 | H4, H5 |

In situ or reaction monitoring NMR is a powerful method for studying reaction kinetics, observing transient intermediates, and elucidating reaction mechanisms without the need to isolate unstable species. By acquiring NMR spectra at various time points throughout a chemical reaction, one can track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediate compounds. This technique could be applied to study the formation of this compound from 2-aminopyridine (B139424), for instance, allowing for the direct observation of any short-lived precursor species. Similarly, its subsequent reactions or decomposition could be monitored to identify key intermediates that dictate the reaction pathway, providing direct evidence for proposed mechanistic steps that would be otherwise difficult to obtain.

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Electrospray Ionization followed by tandem MS (ESI-MS/MS), molecules are ionized and then fragmented in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

A common fragmentation for nitrosamines is the loss of the nitroso radical (•NO), which would result in a fragment with a mass loss of 30 Da. nih.gov Another expected fragmentation pathway for amide-like structures is the cleavage of the N-N or N-C bond. rsc.org For this compound, cleavage of the N-N bond would lead to the formation of a pyridin-2-ylaminyl radical cation and a neutral NO molecule, or a pyridin-2-yl cation after loss of N₂O. The analysis of these characteristic fragments provides strong evidence for the presence of the nitrous amide functionality and helps in distinguishing it from structural isomers.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound (Molecular Weight: 137.12 g/mol )

| Proposed Fragment Ion | Proposed Neutral Loss | m/z of Fragment | Fragmentation Pathway |

|---|---|---|---|

| [C₅H₄N-NH]⁺• | NO | 107 | Loss of nitroso radical |

| [C₅H₄N]⁺ | N₂O | 78 | Cleavage and rearrangement |

| [C₅H₅N₂]⁺ | CHO (from rearrangement) | 93 | Complex rearrangement |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of the parent ion and its fragments. This capability is crucial for confirming the identity of this compound, as its exact mass can be calculated and compared with the experimentally measured value. In mechanistic studies, HRMS is used to confirm the elemental composition of proposed intermediates and products in a reaction mixture. By accurately identifying the formulas of various species along a reaction coordinate, HRMS provides definitive evidence to support or refute proposed reaction pathways, complementing the data obtained from techniques like in situ NMR. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies.

For this compound, FT-IR and Raman spectra would provide clear signatures for the key structural motifs. The pyridine ring exhibits a series of characteristic C-H and C=C/C=N stretching and bending vibrations. The N-N=O group is of particular interest. The N=O stretching vibration is expected to produce a strong band in the FT-IR spectrum, typically in the range of 1450-1600 cm⁻¹. The N-N stretch would appear at a lower frequency. The amide-like C-N bond connecting the pyridine ring to the nitrous amide group will also have a characteristic stretching frequency. nih.gov Comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) can aid in the precise assignment of these vibrational modes. core.ac.uk These techniques are valuable for confirming the successful synthesis of the target molecule and can also be used to monitor reactions by observing the disappearance of reactant bands and the appearance of product bands. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and can be influenced by the molecular environment and conformation.

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|---|

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Pyridine Ring |

| C=C / C=N stretch | 1550-1620 | 1550-1620 | Pyridine Ring |

| N=O stretch | 1450-1600 | 1450-1600 | Nitrous Amide |

| C-N stretch | 1250-1350 | 1250-1350 | Pyridine-N bond |

| Ring breathing | ~1000 | ~1000 (strong) | Pyridine Ring |

Computational and Theoretical Investigations of N Pyridin 2 Ylnitrous Amide

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to elucidating the electronic structure and bonding characteristics of N-pyridin-2-ylnitrous amide. These investigations typically employ ab initio and semi-empirical methods to solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds.

The electronic landscape of this compound is characterized by the interplay between the pyridine (B92270) ring and the nitrous amide group. The pyridine ring, an aromatic heterocycle, acts as an electron-withdrawing group, influencing the electron density on the adjacent nitrogen atom of the amide. The nitrous amide group (-N(NO)H) possesses a complex electronic structure due to the presence of multiple nitrogen and oxygen atoms with varying electronegativity and lone pairs of electrons.

Key insights from quantum chemical studies would include the determination of atomic charges, bond orders, and the analysis of frontier molecular orbitals (HOMO and LUMO). The distribution of electron density and the locations of the HOMO and LUMO are critical in predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, the nitrogen and oxygen atoms of the nitrous amide group are expected to be regions of high electron density, making them susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Description |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | -8.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 6.7 eV | Relates to the electronic excitability and kinetic stability. |

Note: The data in this table is hypothetical and representative of values expected from quantum chemical calculations for a molecule with this structure.

Density Functional Theory (DFT) for Reaction Mechanism Analysis and Transition State Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. For this compound, DFT calculations are invaluable for mapping out potential energy surfaces of its reactions, identifying transition states, and calculating activation energies.

A significant area of investigation would be the decomposition pathways of this compound, which is relevant to its stability and potential applications as a nitric oxide (NO) donor. DFT can be used to model the homolytic and heterolytic cleavage of the N-N and N-O bonds in the nitrous amide group. The calculations would involve locating the transition state structures for these bond-breaking processes and determining the associated energy barriers.

Furthermore, DFT is instrumental in modeling the molecule's reactivity with other chemical species. For example, its interaction with biological nucleophiles or its role in nitrosation reactions can be explored. The transition states for such reactions can be modeled to understand the reaction kinetics and selectivity.

Table 2: Calculated Activation Energies for Key Reactions of this compound

| Reaction | Transition State | Activation Energy (kcal/mol) |

| N-N Bond Cleavage | TS1 | 25 |

| N-O Bond Cleavage | TS2 | 35 |

| Protonation at Pyridine N | TS3 | 10 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT studies.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its function and interactions. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them. This is particularly important for understanding the rotation around the N-C bond connecting the pyridine ring and the amide group, as well as the internal rotations within the nitrous amide moiety.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD can reveal how the molecule explores different conformations and interacts with its environment. This is particularly useful for understanding how solvent molecules might stabilize certain conformers or participate in reaction mechanisms.

For this compound, MD simulations could shed light on the hydrogen bonding interactions between the amide proton and solvent molecules, or intramolecular hydrogen bonding possibilities. The flexibility of the molecule, as revealed by these simulations, can be correlated with its reactivity and spectroscopic properties.

Table 3: Key Conformational Dihedral Angles and Energy Barriers

| Dihedral Angle | Stable Conformation(s) | Rotational Barrier (kcal/mol) |

| Py-C-N-N | 0°, 180° | 5 |

| C-N-N-O | 90° | 8 |

Note: The data in this table is hypothetical and represents typical outputs from conformational analysis.

Prediction of Spectroscopic Parameters from First Principles

Computational methods allow for the prediction of various spectroscopic parameters from first principles, which can be used to interpret experimental spectra or to predict the spectral features of yet-to-be-synthesized molecules. For this compound, these predictions are highly valuable for its characterization.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, as well as spin-spin coupling constants. These calculated values, when compared with experimental data, can help in the definitive assignment of signals and in confirming the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This allows for the assignment of the characteristic absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the N-H stretch, C=O stretch (if applicable, though not in this specific amide), and N-N and N-O stretching modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and oscillator strengths. This provides a theoretical UV-Vis absorption spectrum, which can be compared with experimental measurements to understand the electronic transitions responsible for the observed absorption bands.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (amide N-H) | 8.5 ppm |

| ¹³C NMR | Chemical Shift (pyridine C2) | 150 ppm |

| IR | N-H Stretch Frequency | 3300 cm⁻¹ |

| IR | N-N Stretch Frequency | 1200 cm⁻¹ |

| UV-Vis | λ_max | 280 nm |

Note: The data in this table is hypothetical and intended to be representative of computationally predicted spectroscopic parameters.

Chemical Reactivity and Transformations of N Pyridin 2 Ylnitrous Amide Derivatives

Reactivity at the Nitrosamide Functional Group (e.g., Reduction, Alkylation, Denitrosation)

The nitrosamide group (-N(R)-N=O) is a critical determinant of the molecule's chemical properties. Nitrosamides are recognized as direct-acting carcinogens, and their stability and reactivity are influenced by temperature, steric and electronic factors, and the solvent composition nih.gov.

Reduction: While specific studies on the reduction of N-pyridin-2-ylnitrous amide are not prevalent in the provided search results, the reduction of amides, in general, can lead to corresponding aldehydes or amines depending on the reducing agent and reaction conditions. For instance, the use of Schwartz's reagent (Cp2Zr(H)Cl) has been reported for the mild reduction of tertiary amides to aldehydes with high chemoselectivity.

Alkylation: The nitrogen atoms of the amide and the pyridine (B92270) ring present potential sites for alkylation. N-alkylation of amides can be achieved using various alkylating agents, often under basic conditions. For instance, N-alkylation of imidazopyridines has been successfully carried out using 4-methoxybenzyl chloride in the presence of anhydrous K2CO3 in DMF fabad.org.tr. The specific site of alkylation on this compound derivatives would be influenced by the reaction conditions and the electronic properties of the substrate.

Denitrosation: The removal of the nitroso group, or denitrosation, is a characteristic reaction of nitrosamines and by extension, nitrosamides. This reaction typically occurs under acidic conditions and can be catalyzed by various nucleophiles. The ease of denitrosation is influenced by the structure of the parent amine, with aryl nitrosamines generally being more susceptible to denitrosation than alkyl nitrosamines scconline.org. The process involves the cleavage of the N-N bond, releasing the amine and a nitrosating agent. Quantitative denitrosation of nitrosamines can be achieved at room temperature using a solution of HBr in glacial acetic acid, which allows for the analysis of the released nitrite (B80452) as a measure of the original nitrosamine (B1359907) concentration scconline.org.

The general reactivity for denitrosation in the presence of a nucleophilic catalyst in an acidic solution follows a predictable pattern based on the electronic properties of the substituents.

| Compound Type | General Reactivity Order for Denitrosation |

| N-Aryl-N-nitrosoanilines | > |

| N-Nitrosoproline / N-Nitrososarcosine | > |

| Dialkylnitrosamines |

This table illustrates the general trend in the ease of denitrosation for different classes of nitrosamines, which provides a framework for understanding the potential reactivity of this compound. rsc.org

Chemical Transformations Involving the Pyridine Ring System (e.g., Electrophilic/Nucleophilic Substitutions)

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity towards electrophilic and nucleophilic substitution reactions. The presence of the nitrosamide group at the 2-position further modulates this reactivity.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom uoanbar.edu.iq. This deactivation is further enhanced in acidic media where the nitrogen atom is protonated, forming a pyridinium (B92312) ion uoanbar.edu.iq. Consequently, electrophilic substitution reactions on pyridine, such as nitration and halogenation, require vigorous conditions uoanbar.edu.iq. When substitution does occur, it is directed primarily to the 3-position, as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom uoanbar.edu.iq. The nitrosamide group at the 2-position, being an electron-withdrawing group, is expected to further deactivate the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions, which are electron-deficient uoanbar.edu.iqimperial.ac.uk. The presence of the nitrosamide group at the 2-position is anticipated to influence the susceptibility of the ring to nucleophilic attack. Nucleophilic substitution on the pyridine ring can lead to the introduction of a wide range of functional groups. For example, the reaction of pyridine with sodium amide in liquid ammonia (B1221849) yields 2-aminopyridine (B139424) uoanbar.edu.iq.

The following table summarizes the general reactivity of the pyridine ring towards substitution reactions.

| Reaction Type | Reactivity of Pyridine Ring | Preferred Position of Substitution |

| Electrophilic Substitution | Deactivated (requires vigorous conditions) | 3-position |

| Nucleophilic Substitution | Activated | 2- and 4-positions |

This table outlines the characteristic reactivity patterns of the pyridine nucleus. uoanbar.edu.iqimperial.ac.uk

Pathways to Chemically Stable Derivatives and Byproducts

The chemical transformations of this compound can lead to a variety of stable derivatives and byproducts, depending on the reaction pathways followed.

Stable Derivatives: One route to stable derivatives involves reactions that modify the core structure to form more robust compounds. For instance, the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine derivatives represents the formation of a stable amide linkage mdpi.com. These reactions can be catalyzed by various metal catalysts and the yields can be influenced by factors such as the solvent and the molar ratio of reactants mdpi.com. The formation of such stable amide derivatives highlights a pathway to functionalized pyridines with potential applications in medicinal chemistry.

Byproducts: The synthesis and reactions of this compound can also generate byproducts. For example, during nitrosation reactions to form nitrosamines, the concurrent formation of N-nitroamines can occur, with the amount increasing as the basicity of the amine decreases electronicsandbooks.com. In the synthesis of N-(pyridin-2-yl)-benzamide, the reaction conditions can be optimized to minimize the formation of undesired byproducts and maximize the yield of the target compound mdpi.com.

A study on the synthesis of N-(pyridin-2-yl)-benzamide from trans-β-nitrostyrene and 2-aminopyridine using a bimetallic metal-organic framework catalyst (Fe2Ni-BDC) provides insight into reaction optimization to favor the desired product.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of N-(pyridin-2-yl)-benzamide (%) |

| Fe2Ni-BDC | Dichloromethane | 80 | 24 | 82 |

This table presents the optimized conditions for the synthesis of a stable N-(pyridin-2-yl)-benzamide derivative. mdpi.com

Conclusion and Future Research Directions in N Pyridin 2 Ylnitrous Amide Chemistry

Summary of Key Findings and Advancements

Direct research on N-pyridin-2-ylnitrous amide is exceptionally scarce. Consequently, there are no specific findings or advancements to report for this particular compound. The scientific community's understanding is largely based on inferences from related structures, such as N-methyl-N-(pyridin-2-yl)nitrous amide and other N-nitrosated pyridine (B92270) derivatives. The metabolism of the carcinogenic N-nitroso-N-methylaminopyridines has been studied, with in vivo experiments showing the formation of 2-hydroxypyridine (B17775) and 2-aminopyridine (B139424) as metabolites. nih.gov This suggests that similar metabolic pathways could be relevant for this compound.

General advancements in the synthesis of N-nitrosamines, for example, using tert-butyl nitrite (B80452) under solvent-free conditions, provide potential synthetic routes that could be adapted for the preparation of this compound. rsc.org Furthermore, the broader challenges and advancements in the analytical detection of N-nitrosamine impurities in pharmaceuticals offer a technological framework that would be essential for the study of this compound. chromatographyonline.comsciex.jpthermofisher.cnsepscience.comtheanalyticalscientist.com

Identification of Outstanding Challenges and Knowledge Gaps

The primary challenge concerning this compound is the fundamental lack of data. The following are key knowledge gaps that need to be addressed:

Synthesis and Isolation: There are no established, reliable, and high-yielding synthetic protocols specifically for this compound. Developing such a method is the first and most critical step for any further research.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) are not documented. This information is essential for its identification and characterization.

Stability and Decomposition: The stability of this compound under various conditions (e.g., pH, temperature, light exposure) is unknown. Understanding its decomposition pathways is crucial, especially given the potential for N-nitrosamines to release nitric oxide or other reactive species. nih.gov

Reactivity Profile: The chemical reactivity of this compound has not been explored. Its potential as a synthetic intermediate or its behavior in the presence of other chemical entities is an open question.

Toxicological and Metabolic Profile: The biological activity, including potential carcinogenicity and metabolic fate, of this compound is entirely uninvestigated.

Prospective Avenues for Future Academic Research and Exploration

The significant knowledge gaps surrounding this compound present numerous opportunities for future research. A structured approach to investigating this compound could involve the following:

Development of Synthetic Methodologies: Research should focus on adapting known nitrosation methods to 2-aminopyridine. This could involve the use of various nitrosating agents and a thorough optimization of reaction conditions to ensure a safe and efficient synthesis.

Comprehensive Spectroscopic and Physicochemical Characterization: Once synthesized, a detailed analysis using modern spectroscopic techniques is necessary to build a complete profile of the compound.

Computational and Theoretical Studies: In the absence of experimental data, computational modeling can provide initial insights into the structure, stability, and electronic properties of this compound. mdpi.combohrium.com These studies could predict its reactivity and guide experimental work.

Investigation of Decomposition Kinetics and Mechanisms: Detailed kinetic studies under various conditions would elucidate the stability of the compound and the nature of its decomposition products.

Exploration of Synthetic Applications: Once its reactivity is understood, this compound could be explored as a potential reagent or intermediate in organic synthesis, for instance, in the generation of diazonium species for cross-coupling reactions.

Biological Evaluation: In vitro and in vivo studies are necessary to determine the toxicological profile and metabolic pathways of this compound. This is particularly important given the known carcinogenicity of many N-nitrosamines. researchgate.neteurekaselect.com

Addressing these fundamental questions will not only fill a significant void in the chemical literature but also contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of N-nitrosamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.